2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide
Description
Overview of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide
This compound is an organic compound characterized by its brominated acetamide structure bearing an isopentyloxy substituent at the meta position of the phenyl ring. The compound is assigned Chemical Abstracts Service number 1138442-34-8, providing a unique identifier for chemical databases and commercial applications. The isopentyloxy group, also known chemically as 3-methylbutoxy, contributes to the compound's lipophilic characteristics and influences its chemical reactivity patterns.
The molecular architecture of this compound positions it within the broader category of halogenated acetamides, specifically those featuring aromatic amine derivatives. The presence of the bromine atom at the acetyl carbon creates an electrophilic center that facilitates various nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate. The meta-positioned isopentyloxy group provides steric and electronic effects that can influence both chemical reactivity and biological activity profiles.
Commercial availability data indicates that the compound is supplied by multiple chemical vendors, with catalog designations including BI17631 and Matrix Scientific part number 035000. The compound is classified exclusively for research applications, reflecting its specialized nature and current stage of development in chemical research contexts. Molecular identifier codes such as MFCD12026580 facilitate tracking and database management across different chemical information systems.
The structural relationship between this compound and related compounds demonstrates the systematic approach to chemical modification in acetamide chemistry. Comparison with analogous compounds such as 2-Bromo-N-phenylacetamide reveals the specific contributions of the isopentyloxy substituent to overall molecular properties. Similarly, examination of positional isomers, such as the 4-isopentyloxy variant, provides insights into structure-activity relationships within this chemical family.
Historical Context and Discovery
The development of brominated acetamide compounds represents an evolution within organic chemistry that emerged from early investigations into halogenated pharmaceutical intermediates. While specific historical documentation regarding the initial synthesis of this compound was not identified in current chemical literature, the compound appears to be a relatively recent addition to chemical databases, reflecting modern synthetic chemistry approaches to pharmaceutical intermediate development.
The broader class of brominated acetamides gained prominence through their utility in medicinal chemistry applications, where the bromine atom serves as both a reactive handle for further chemical transformation and a potential pharmacophore element. Historical precedent for such compounds can be traced through patent literature and chemical synthesis publications spanning several decades of pharmaceutical research development.
The systematic nomenclature and cataloging of this specific compound suggests its emergence during the contemporary period of high-throughput chemical synthesis and combinatorial chemistry approaches. The assignment of modern molecular identifiers and commercial catalog numbers indicates development within recent chemical research frameworks that emphasize systematic compound library construction and pharmaceutical screening applications.
Relevance in Contemporary Chemical Research
Contemporary chemical research applications for this compound center primarily on its utility as a synthetic intermediate in pharmaceutical chemistry. The compound's structural features make it particularly valuable for nucleophilic substitution reactions, where the bromine atom can be readily displaced by various nucleophiles to generate diverse chemical scaffolds. This reactivity profile positions the compound as a versatile building block for medicinal chemistry applications.
The isopentyloxy substituent contributes significant lipophilic character to the molecule, influencing both its solubility properties and potential biological activity profiles. Research into similar compounds with alkoxy substituents has demonstrated the importance of such modifications in modulating pharmaceutical properties, including bioavailability and tissue distribution characteristics. The meta positioning of this substituent provides specific steric and electronic environments that can be exploited in structure-activity relationship studies.
Current research applications span multiple domains within chemical synthesis, including the development of pharmaceutical intermediates, the construction of chemical libraries for biological screening, and the investigation of structure-activity relationships in acetamide-based therapeutic agents. The compound's availability through specialized chemical suppliers reflects sustained research interest and suggests ongoing investigation into its synthetic utility and potential biological applications.
The relationship between this compound and structurally related compounds provides a framework for systematic chemical investigation. Comparative studies with compounds such as N-[4-(3-methylbutoxy)phenyl]acetamide, which lacks the bromine substituent, offer insights into the specific contributions of halogenation to chemical and biological properties. Such comparative analyses inform rational design approaches in pharmaceutical chemistry.
Scope and Objectives of the Review
The scope of this review encompasses a comprehensive examination of this compound from multiple chemical perspectives, emphasizing its structural characteristics, synthetic utility, and research applications. The primary objective involves consolidating current knowledge regarding this compound's chemical properties and research significance while identifying areas requiring further investigation.
Table 1: Commercial Availability and Identification Data
This review aims to provide researchers with a consolidated resource for understanding the current state of knowledge regarding this compound while highlighting its position within the broader context of brominated acetamide chemistry. The analysis focuses specifically on chemical properties, synthetic applications, and research relevance while maintaining strict adherence to scientifically documented information.
The examination extends to include comparative analysis with structurally related compounds, providing context for understanding the unique characteristics contributed by the specific substitution pattern present in this compound. Through systematic review of available chemical data, this analysis seeks to establish a comprehensive foundation for future research directions involving this compound.
Table 2: Related Compound Comparison
Properties
IUPAC Name |
2-bromo-N-[3-(3-methylbutoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10(2)6-7-17-12-5-3-4-11(8-12)15-13(16)9-14/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYHGGQBTKTRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
1. Dissolve N-[3-(isopentyloxy)phenyl]acetamide in DCM.
2. Add N-bromosuccinimide slowly under stirring at 0°C.
3. Maintain the reaction at low temperature for several hours.
4. Quench with water, extract the organic layer.
5. Purify via column chromatography to isolate this compound.
Data Table 1: Bromination Reaction Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | , |
| Solvent | Dichloromethane (DCM) | , |
| Temperature | 0°C to room temperature | , |
| Reaction time | 4–8 hours | , |
| Yield | 65–85% | , |
Alternative Synthesis Strategies
While direct bromination is the most straightforward, some research indicates alternative approaches involving multi-step pathways:
Synthesis via Amide Derivative Formation Followed by Bromination
Use of Catalytic Radical Bromination
- Employing radical initiators such as azobisisobutyronitrile (AIBN) with NBS under reflux conditions to promote selective bromination at the ortho position.
Microwave-Assisted Bromination
- Recent advances suggest microwave irradiation can accelerate bromination reactions, improving yields and selectivity, especially when using NBS in polar solvents.
Notes on Reaction Conditions and Optimization
- Temperature Control : Maintaining low temperatures reduces over-bromination and side reactions.
- Solvent Choice : DCM is preferred for its inertness and ease of removal; however, alternatives like chloroform or acetonitrile can be used.
- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to monitor progress and confirm mono-bromination.
- Purification : Column chromatography or recrystallization from suitable solvents ensures high purity.
Raw Materials and Reagents
| Raw Material / Reagent | Purity / Specification | Source / Supplier |
|---|---|---|
| N-[3-(isopentyloxy)phenyl]acetamide | ≥99% | Custom synthesis or commercial supplier |
| N-bromosuccinimide (NBS) | ≥98% | Chemical suppliers (e.g., Sigma-Aldrich) |
| Dichloromethane (DCM) | Anhydrous | Reputable chemical suppliers |
| Triethylamine (Et₃N) | ≥99% | Chemical suppliers |
Summary of Research Findings
Research indicates that the bromination of N-[3-(isopentyloxy)phenyl]acetamide is best achieved via electrophilic aromatic substitution using NBS in DCM at low temperatures, yielding the desired 2-bromo derivative with high selectivity and purity. Variations in reaction conditions, such as temperature, solvent, and brominating agent, can influence the yield and selectivity, but the outlined method remains the most reliable and scalable for laboratory and industrial purposes.
Chemical Reactions Analysis
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Substituent Variations and Structural Analysis
Key structural analogs differ in the substituent on the phenyl ring or the acetamide side chain. Below is a comparative analysis:
Structural Implications :
- Electron-Withdrawing Groups: The trifluoromethyl substituent (C₉H₇BrF₃NO) increases electrophilicity at the bromine atom, accelerating nucleophilic substitution reactions .
- Polar Substituents : The 2-methoxyethoxy group introduces an ether oxygen, enhancing solubility in polar solvents but reducing lipid bilayer penetration .
Physicochemical Properties
Available data for analogs highlight trends in melting points, yields, and solubility:
Key Observations :
Yield Variability :
- Linear alkylamines (e.g., n-butyl) afford higher yields (82%) than branched or hydroxylated amines (54–51%) due to reduced steric hindrance .
Biological Activity
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications and biochemical properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H18BrNO2
- Molecular Weight : 300.2 g/mol
- CAS Number : 1138442-34-8
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom may enhance its binding affinity to specific receptors or enzymes, while the isopentyloxy group can influence its hydrophobic interactions with cellular membranes.
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Binding : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with cell proliferation or apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by affecting pathways related to cell cycle regulation and apoptosis. For instance, compounds with similar structures have shown promise in cancer immunotherapy by blocking PD-1/PD-L1 interactions, which are crucial for tumor evasion from immune responses .
- Proteomics Research : The compound is utilized in proteomics to study protein interactions and modifications, aiding in the understanding of biochemical pathways and disease mechanisms .
Case Studies
- Inhibition of Tumor Growth : A study explored the effects of various brominated compounds on cancer cell lines. Results indicated that derivatives similar to this compound displayed significant cytotoxicity against specific cancer types, suggesting a potential role in targeted cancer therapy .
- Mechanistic Studies in Cell Lines : Research involving Jurkat T-cells demonstrated that compounds structurally related to this compound could restore T-cell activation in the presence of PD-L1, indicating a mechanism that enhances immune response against tumors .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Isopropylphenoxy methyl piperidine | Anticancer | Receptor modulation |
| N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide | Anti-inflammatory | Enzyme inhibition |
| 4-Bromophenylacetic acid | Antimicrobial | Cell membrane disruption |
The comparison highlights that while similar compounds exhibit various biological activities, this compound's unique structure may confer distinct pharmacological properties.
Q & A
Q. What role does the bromine substituent play in reactivity?
Q. How can structural analogs be designed to improve pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
